molecular formula C7H14N2O4 B058572 1,3-Diaminopropane-N,N'-diacetic Acid CAS No. 112041-05-1

1,3-Diaminopropane-N,N'-diacetic Acid

Cat. No.: B058572
CAS No.: 112041-05-1
M. Wt: 190.2 g/mol
InChI Key: RKPHYUBLENEQNT-UHFFFAOYSA-N
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Description

1,3-Diaminopropane-N,N’-diacetic Acid: is an organic compound with the molecular formula C7H14N2O4 . It is a derivative of 1,3-diaminopropane where two acetic acid groups are attached to the nitrogen atoms. This compound is known for its chelating properties, making it useful in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diaminopropane-N,N’-diacetic Acid can be synthesized through the reaction of 1,3-diaminopropane with chloroacetic acid under basic conditions. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of 1,3-Diaminopropane-N,N’-diacetic Acid follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified and packaged for commercial use .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diaminopropane-N,N’-diacetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Diaminopropane-N,N’-diacetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diaminopropane-N,N’-diacetic Acid primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds between the nitrogen and oxygen atoms of the acetic acid groups and the metal ions. This chelation process can affect the reactivity and solubility of the metal ions, making the compound useful in various applications .

Comparison with Similar Compounds

Uniqueness: 1,3-Diaminopropane-N,N’-diacetic Acid is unique due to its specific structure, which provides a balance between binding strength and flexibility. This makes it particularly useful in applications where moderate chelation is required without excessive rigidity .

Properties

IUPAC Name

2-[3-(carboxymethylamino)propylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c10-6(11)4-8-2-1-3-9-5-7(12)13/h8-9H,1-5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPHYUBLENEQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(=O)O)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of H2bppd and how does it bind to metal ions?

A1: H2bppd is a hexadentate ligand featuring a flexible propylene chain bridging two tertiary amine nitrogen atoms. Each amine nitrogen is further substituted with a 2-pyridylmethyl and an acetic acid group. [] This arrangement allows H2bppd to act as a chelating agent, coordinating metal ions through its nitrogen and oxygen atoms.

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